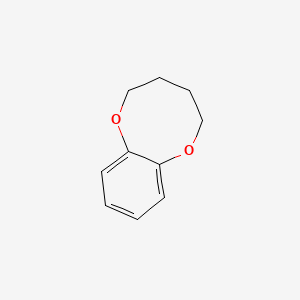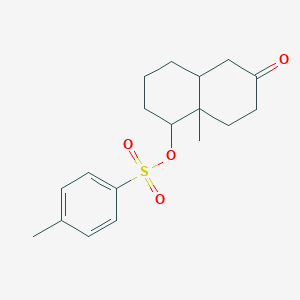
8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C18H24O4S It is a complex organic molecule that features a decahydronaphthalene core with a methyl group and an oxo group, along with a 4-methylbenzenesulfonate ester group
Méthodes De Préparation
The synthesis of 8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate typically involves multi-step organic reactions. The preparation begins with the formation of the decahydronaphthalene core, which is then functionalized with a methyl group and an oxo group. The final step involves the esterification of the resulting intermediate with 4-methylbenzenesulfonyl chloride under suitable conditions, such as the presence of a base like pyridine or triethylamine, to yield the desired compound .
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.
Analyse Des Réactions Chimiques
8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The sulfonate ester group can be substituted with nucleophiles like amines or thiols, leading to the formation of sulfonamide or sulfonate derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .
Comparaison Avec Des Composés Similaires
Similar compounds to 8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate include other sulfonate esters and decahydronaphthalene derivatives. These compounds share structural similarities but differ in their functional groups and overall reactivity. Some examples include:
4-Methylbenzenesulfonate esters: These compounds have similar sulfonate ester groups but different core structures.
Decahydronaphthalene derivatives: These compounds share the decahydronaphthalene core but have different substituents, such as hydroxyl or amino groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
6518-45-2 |
|---|---|
Formule moléculaire |
C18H24O4S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(8a-methyl-6-oxo-1,2,3,4,4a,5,7,8-octahydronaphthalen-1-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H24O4S/c1-13-6-8-16(9-7-13)23(20,21)22-17-5-3-4-14-12-15(19)10-11-18(14,17)2/h6-9,14,17H,3-5,10-12H2,1-2H3 |
Clé InChI |
ZGICQDYFNFBHKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC3C2(CCC(=O)C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


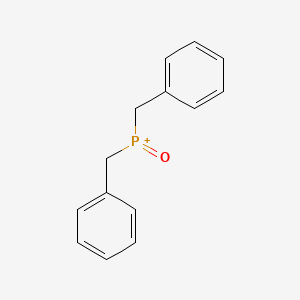


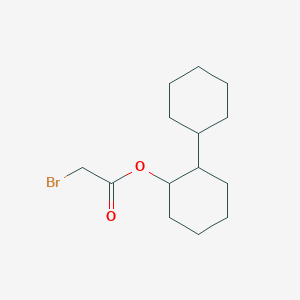
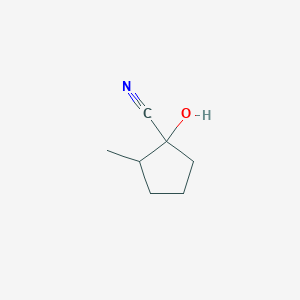
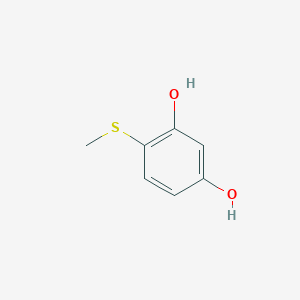
![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)
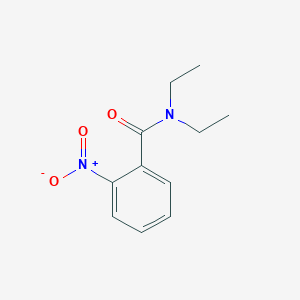
![N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B14729613.png)

![4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14729624.png)

